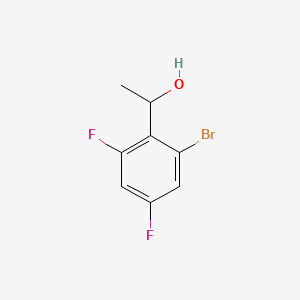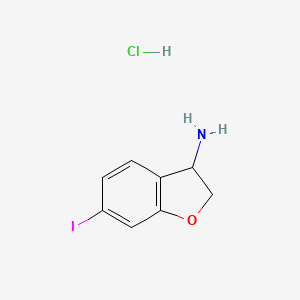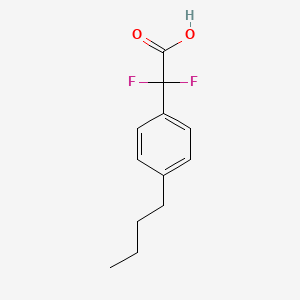
(4-Butylphenyl)difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butylphenyl)difluoroacetic acid is an organic compound with the molecular formula C12H14F2O2 It is a derivative of difluoroacetic acid, where the hydrogen atoms on the alpha carbon are replaced with fluorine atoms, and a butyl group is attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of (4-Butylphenyl)difluoroacetic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Butylphenyl)difluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to a difluoromethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of difluoromethyl-substituted compounds.
Substitution: Formation of nitro or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
(4-Butylphenyl)difluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Butylphenyl)difluoroacetic acid involves its ability to undergo various chemical transformations, which can be exploited in different applications. The difluoroacetic acid moiety can act as a hydrogen-bond donor, enhancing its interactions with biological molecules. Additionally, the compound’s ability to undergo electrophilic aromatic substitution makes it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Difluoroacetic acid: A simpler analog with two fluorine atoms on the alpha carbon.
Trifluoroacetic acid: Contains three fluorine atoms on the alpha carbon, making it more acidic and reactive.
Fluoroacetic acid: Contains one fluorine atom on the alpha carbon, with different reactivity and properties.
Uniqueness
(4-Butylphenyl)difluoroacetic acid is unique due to the presence of the butyl group on the phenyl ring, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H14F2O2 |
|---|---|
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
2-(4-butylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C12H14F2O2/c1-2-3-4-9-5-7-10(8-6-9)12(13,14)11(15)16/h5-8H,2-4H2,1H3,(H,15,16) |
Clave InChI |
OSENIUPXZDFQIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
platinum(II)](/img/structure/B13904557.png)
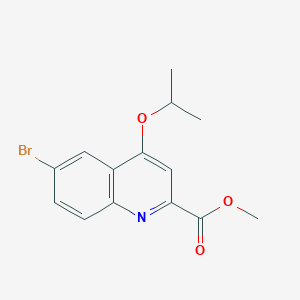

![N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13904571.png)
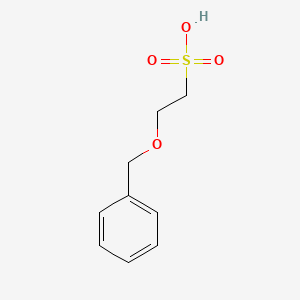
![5-(4-hydroxypiperidin-1-yl)-N-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxamide](/img/structure/B13904585.png)
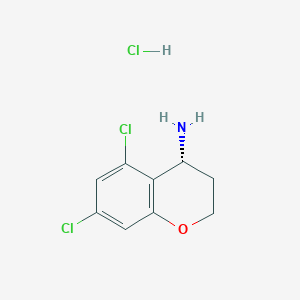
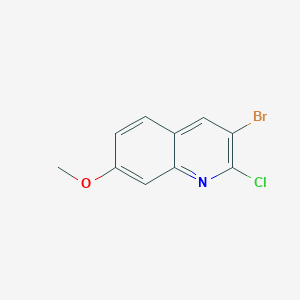
![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13904591.png)

